molecular formula C17H12F2 B11862705 1-(4-(Difluoromethyl)phenyl)naphthalene

1-(4-(Difluoromethyl)phenyl)naphthalene

Cat. No.: B11862705
M. Wt: 254.27 g/mol
InChI Key: HUEDVIYCRBEYFB-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2. This compound is characterized by the presence of a naphthalene ring substituted with a phenyl group that contains a difluoromethyl group at the para position.

Preparation Methods

The synthesis of 1-(4-(Difluoromethyl)phenyl)naphthalene typically involves the introduction of the difluoromethyl group into the aromatic system. One common method is the use of difluoromethylation reagents in a reaction with a suitable aromatic precursor. For instance, the reaction of 4-bromophenylnaphthalene with a difluoromethylating agent under palladium-catalyzed conditions can yield the desired product . Industrial production methods often involve large-scale difluoromethylation processes that utilize specialized reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-(Difluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-(Difluoromethyl)phenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-(Difluoromethyl)phenyl)naphthalene exerts its effects is largely dependent on its interaction with molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, which can lead to desired therapeutic outcomes .

Comparison with Similar Compounds

1-(4-(Difluoromethyl)phenyl)naphthalene can be compared with other difluoromethylated aromatic compounds, such as:

Biological Activity

1-(4-(Difluoromethyl)phenyl)naphthalene is an aromatic compound characterized by a naphthalene core with a difluoromethyl group on a phenyl ring. Its molecular formula is C15H12F2, indicating the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and metabolic disorders.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer applications. Derivatives of naphthalene have been shown to interact with various biological targets such as enzymes and receptors, influencing pathways associated with cell proliferation and apoptosis. The difluoromethyl group may enhance these activities by improving metabolic stability and bioavailability.

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. Its interactions with cellular receptors could provide insights into its pharmacological potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of the difluoromethyl substitution pattern. This modification enhances lipophilicity and alters electronic properties, leading to distinct pharmacokinetic profiles compared to other structurally similar compounds. For example, SAR studies have shown that fluorinated compounds often exhibit increased potency against various biological targets due to their enhanced binding affinity .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeKey Features
1-PhenylnaphthaleneNaphthalene derivativeLacks fluorine substituents; used in research
4-(Trifluoromethyl)phenyl-naphthaleneTrifluoromethylatedSimilar electronic properties; potential pharmaceutical applications
1-(4-Fluorophenyl)naphthaleneFluoro-substitutedExhibits different biological activities due to single fluorine atom

The presence of the difluoromethyl group in this compound enhances its lipophilicity and potential biological activity compared to these other compounds. This modification can lead to distinct interactions within biological systems, making it a candidate for further pharmacological exploration.

Study on Naphthalene Derivatives

A study focusing on naphthalene derivatives found that compounds with similar structures exhibited significant anticancer activity. The research highlighted that the introduction of fluorinated groups could enhance the effectiveness of these compounds against cancer cell lines .

Pharmacokinetic Properties

Another study investigated the pharmacokinetic properties of difluoromethyl-containing compounds. It was found that these compounds often display improved absorption and distribution characteristics, which are critical for their efficacy as therapeutic agents. The study emphasized the importance of fluorination in enhancing drug-like properties .

Properties

Molecular Formula

C17H12F2

Molecular Weight

254.27 g/mol

IUPAC Name

1-[4-(difluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H12F2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H

InChI Key

HUEDVIYCRBEYFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(F)F

Origin of Product

United States

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